molecular formula C11H13NS B1297620 2-Butyl-1,3-benzothiazole CAS No. 54798-95-7

2-Butyl-1,3-benzothiazole

Cat. No.: B1297620
CAS No.: 54798-95-7
M. Wt: 191.29 g/mol
InChI Key: TUCSLJFYSQXGEV-UHFFFAOYSA-N
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Description

2-Butyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The 2-butyl derivative is characterized by the presence of a butyl group attached to the second carbon of the benzothiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2-Butyl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzothiazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial and viral replication . The interaction between this compound and these enzymes typically involves binding to the active site, leading to enzyme inhibition. This compound also interacts with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . This compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, this compound can inhibit the activity of enzymes involved in DNA replication and repair, thereby affecting cell proliferation and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing microbial infections . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular biomolecules . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . These metabolic processes can influence the compound’s bioavailability and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution . For example, this compound can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . The distribution of this compound within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of specific functional groups on this compound can facilitate its transport into the mitochondria, where it can exert its effects on mitochondrial function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-1,3-benzothiazole typically involves the cyclization of 2-mercaptoaniline with butyl-substituted acid chlorides. The reaction proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2OC_6H_4(NH_2)SH + RC(O)Cl \rightarrow C_6H_4(NH)SCR + HCl + H_2O C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

where ( R ) represents the butyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

2-Butyl-1,3-benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,3-Benzothiazole: The parent compound without the butyl group.

    2-Methyl-1,3-benzothiazole: A methyl-substituted derivative.

    2-Phenyl-1,3-benzothiazole: A phenyl-substituted derivative.

Uniqueness: 2-Butyl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group enhances its lipophilicity, making it more suitable for applications requiring hydrophobic interactions .

Properties

IUPAC Name

2-butyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCSLJFYSQXGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905245
Record name 2-Butyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Butylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54798-95-7, 100182-85-2
Record name 2-Butylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54798-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 °C
Record name 2-Butylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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